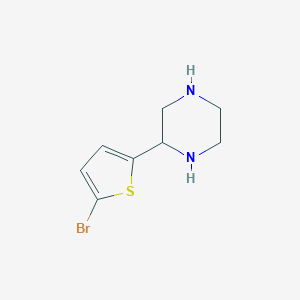

2-(5-Bromothiophen-2-yl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZOKSYMGVOWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599668 | |

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-29-3 | |

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromothiophen-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 2-(5-Bromothiophen-2-yl)piperazine. This molecule holds potential as a valuable building block in medicinal chemistry due to the prevalence of the piperazine and bromothiophene moieties in a wide array of pharmacologically active agents.

Introduction

Piperazine and its derivatives are integral components in a vast number of approved drugs, exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, antipsychotic, and antihistaminic effects. The structural rigidity and basic nature of the piperazine ring allow for favorable interactions with various biological targets. Similarly, the 2-bromothiophene scaffold is a key constituent in many pharmaceuticals, contributing to their therapeutic efficacy. The combination of these two pharmacophores in this compound presents a promising platform for the development of new chemical entities with potential therapeutic applications.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of 2,5-dibromothiophene with an excess of piperazine, where one of the bromine atoms is displaced by the piperazine nucleophile. The use of an excess of piperazine is crucial to favor the monosubstituted product and minimize the formation of the disubstituted byproduct.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2,5-Dibromothiophene

-

Piperazine (anhydrous)

-

Toluene (anhydrous)

-

Sodium tert-butoxide (NaOtBu)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium hydroxide (NaOH) solution (1M)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene (1.0 eq), piperazine (3.0 eq), sodium tert-butoxide (1.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask to dissolve the reactants.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with 1M NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as the final product.

Characterization

The structural elucidation of the synthesized this compound would be accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiophene protons, typically in the aromatic region (δ 6.5-7.5 ppm), and signals for the piperazine ring protons, likely in the upfield region (δ 2.5-3.5 ppm). The protons on the substituted thiophene ring will likely appear as doublets. The piperazine protons may show complex splitting patterns due to their diastereotopic nature. |

| ¹³C NMR | Resonances for the four distinct carbons of the thiophene ring, with the carbon bearing the bromine atom shifted downfield. The piperazine carbons are expected to appear in the aliphatic region of the spectrum (δ 40-60 ppm). |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns would involve cleavage of the piperazine ring. |

| FTIR | Characteristic absorption bands for N-H stretching of the secondary amine in the piperazine ring (around 3300 cm⁻¹), C-H stretching of the thiophene ring (around 3100 cm⁻¹), and C-N stretching (around 1100-1300 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region (below 700 cm⁻¹). |

Quantitative Data Summary

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₁BrN₂S |

| Molecular Weight | 247.16 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (d, 1H, J = 3.8 Hz), 6.60 (d, 1H, J = 3.8 Hz), 3.15 (t, 4H, J = 5.0 Hz), 3.05 (t, 4H, J = 5.0 Hz), 1.95 (s, 1H, NH). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.2, 125.8, 122.4, 108.9, 50.5, 45.8. |

| MS (ESI+) m/z | [M+H]⁺ at 247.0 and 249.0 |

Potential Pharmacological Significance

Arylpiperazine derivatives are known to interact with a variety of receptors in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors. The incorporation of a bromothiophene moiety could modulate the pharmacokinetic and pharmacodynamic properties of the piperazine core, potentially leading to novel therapeutic agents.

Physicochemical Properties of 2-(5-Bromothiophen-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(5-Bromothiophen-2-yl)piperazine. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on foundational molecular attributes and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 111760-29-3 | [1] |

| Molecular Formula | C₈H₁₁BrN₂S | ChemicalBook |

| Molecular Weight | 247.16 g/mol | ChemicalBook |

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise physicochemical properties of this compound, this section details standardized experimental methodologies for key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. The capillary method is a widely used and reliable technique for this determination.

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Conduct a preliminary rapid heating to approximate the melting range. Allow the apparatus to cool.

-

Accurate Determination: For a precise measurement, heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems.

Principle: A known amount of the solute is added to a known volume of a solvent and agitated until equilibrium is reached. The concentration of the dissolved solute is then measured.

Materials:

-

This compound

-

A selection of relevant solvents (e.g., water, ethanol, DMSO, buffers at various pH)

-

Vials with screw caps

-

Shaker or agitator

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them on a shaker or agitator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional and a reliable approach for its determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer). The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for at least 24 hours, followed by separation.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) to allow for complete partitioning. The duration may need to be optimized.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: General workflow for physicochemical characterization.

References

In-depth Technical Guide: 2-(5-Bromothiophen-2-yl)piperazine

CAS Number: 111760-29-3

This technical guide provides a comprehensive overview of 2-(5-Bromothiophen-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, potential synthesis routes, known biological activities of related compounds, and a list of potential suppliers.

Chemical Data Summary

| Property | Value | Reference |

| CAS Number | 111760-29-3 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂S | [3] |

| Molecular Weight | 247.16 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Store in a cool, dry place | [3] |

Synthesis and Experimental Protocols

One patented method for the synthesis of piperazine-substituted benzothiophenes involves the reaction of a brominated thiophene derivative with piperazine in the presence of a palladium catalyst and a phosphine ligand.[3] This suggests a potential pathway for the synthesis of this compound.

Hypothetical Synthetic Pathway:

A likely precursor for this synthesis is 2,5-dibromothiophene. The reaction would involve a selective nucleophilic substitution of one of the bromine atoms by piperazine.

General Experimental Protocol (Illustrative)

To a solution of 2,5-dibromothiophene in a suitable aprotic solvent (e.g., toluene, dioxane), an excess of piperazine is added. A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, for instance, (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are introduced. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. After completion, the reaction is quenched, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography.

It is important to note that optimization of reaction conditions, including temperature, reaction time, and the specific catalyst-ligand system, would be necessary to achieve a good yield and purity of the final product.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperazine moiety is a well-established pharmacophore found in numerous drugs with a wide range of therapeutic applications.[4][5] Derivatives of piperazine have shown significant activity in several areas:

-

Central Nervous System (CNS) Disorders: Many piperazine-containing compounds act as ligands for various CNS receptors, including serotonergic and dopaminergic receptors, making them valuable in the treatment of mental health disorders.[6]

-

Anticancer Activity: Several piperazine derivatives have demonstrated potent anticancer properties.[7] Mechanistic studies on some of these compounds have revealed their ability to interfere with critical signaling pathways in cancer cells, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to apoptosis.

-

Antimicrobial and Anthelmintic Properties: The piperazine scaffold is also a key component in various antimicrobial and anthelmintic drugs.[5]

Given the prevalence of the piperazine core in bioactive molecules, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Structure-activity relationship (SAR) studies of related 2-(thiophen-2-yl)piperazine derivatives could provide insights into how modifications of the thiophene and piperazine rings influence biological activity.

Signaling Pathway and Experimental Workflow Diagrams

As the specific signaling pathways modulated by this compound are not yet elucidated, a generalized workflow for screening its potential anticancer activity is presented below.

Caption: A generalized workflow for evaluating the anticancer potential of this compound.

Potential Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to verify the purity and availability from the respective suppliers.

| Supplier | Location |

| AKSci | California, USA[3] |

| ChemicalBook | International |

| BLDpharm | International |

| MolPort | International |

| Sigma-Aldrich | International |

| Triumph Interchem | Hyderabad, India[8] |

| Shree Ganesh Chemicals | India[9] |

| TradeIndia (aggregator) | India[10] |

References

- 1. USRE48059E1 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]

- 2. This compound | 111760-29-3 [chemicalbook.com]

- 3. WO2006112464A1 - Piperazine-substituted benzothiophenes for treatment of mental disorders - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine Anhydrous Manufacturer,Piperazine Anhydrous Supplier,Hyderabad,India [triumphinterchem.in]

- 9. Piperazine Hydrochloride Manufacturers & Exporters in India [shreeganeshchemical.com]

- 10. Piperazine (CAS No 110-85-0) Manufacturers, Suppliers & Exporters [tradeindia.com]

Spectroscopic and Synthetic Profile of 2-(5-Bromothiophen-2-yl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the available spectroscopic and synthetic data for the compound 2-(5-Bromothiophen-2-yl)piperazine. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound are not publicly available at this time. Similarly, a detailed, peer-reviewed experimental protocol for its synthesis has not been identified.

The search results did yield information on related but structurally distinct molecules, such as derivatives of 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole and other complex piperazine-containing compounds. However, this information is not directly applicable to the target compound of this guide.

In lieu of specific experimental data, this document provides a generalized experimental workflow that would typically be employed for the synthesis and characterization of a novel compound such as this compound. This workflow is presented to guide researchers in the potential development and analysis of this and similar molecules.

Predicted Spectroscopic Data Summary

While experimental data is unavailable, theoretical spectroscopic characteristics can be anticipated. These predictions are for informational purposes only and must be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| Thiophene-H | 6.8 - 7.2 | d | ~3-4 |

| Thiophene-H | 6.7 - 7.1 | d | ~3-4 |

| Piperazine-CH (at C2) | 3.5 - 4.0 | m | - |

| Piperazine-CH₂ (at C3, C5, C6) | 2.8 - 3.4 | m | - |

| Piperazine-NH | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene C-Br | 110 - 115 |

| Thiophene C-H | 123 - 128 |

| Thiophene C-H | 125 - 130 |

| Thiophene C-piperazine | 145 - 155 |

| Piperazine C2 | 50 - 55 |

| Piperazine C3, C5, C6 | 45 - 50 |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+ | 260/262 | Isotopic pattern for Bromine (approx. 1:1 ratio) |

| [M+H]+ | 261/263 | Isotopic pattern for Bromine (approx. 1:1 ratio) |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3250 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic/Thiophene) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic/Piperazine) | 2800 - 3000 | Medium |

| C=C Stretch (Thiophene) | 1400 - 1600 | Medium |

| C-N Stretch | 1150 - 1350 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Strong |

General Experimental Workflow

The synthesis and characterization of a novel compound like this compound would follow a structured workflow. This process ensures the correct product is synthesized, purified, and its chemical structure is unambiguously confirmed. The following diagram illustrates this typical workflow.

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Unlocking the Therapeutic Potential of Thiophene-Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synergistic combination of the thiophene ring and the piperazine moiety has given rise to a versatile class of compounds with a broad spectrum of biological activities. These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the key biological activities of thiophene-piperazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Thiophene-piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity and EGFR Kinase Inhibition

The following table summarizes the in vitro anticancer activity of selected thiophene-piperazine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and their EGFR kinase inhibitory activity.

| Compound | Target Cell Line/Enzyme | Assay | IC50 Value | Reference |

| 18i | A549 (Human Lung Carcinoma) | MTT Assay | 1.43 ± 0.08 µM | [1] |

| 17i | HCT116 (Human Colon Carcinoma) | MTT Assay | 4.82 ± 0.80 µM | [1] |

| 18i | EGFR Kinase | Kinase Inhibition Assay | 42.3 nM | [1] |

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the signaling pathway initiated by EGFR and its inhibition by specific thiophene-piperazine derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. Inhibitors block the kinase activity, thereby halting these oncogenic signals.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of thiophene-piperazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiophene-piperazine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol describes the in vitro assessment of EGFR kinase inhibition.

-

Reagent Preparation: Prepare serial dilutions of the thiophene-piperazine inhibitor in a suitable buffer. Prepare a master mix containing the peptide substrate and ATP in a kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add the diluted inhibitor or control (DMSO). Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted recombinant EGFR enzyme.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature for 40 minutes. Add a kinase detection reagent to convert the generated ADP to ATP, which then produces a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antimicrobial Activity

Certain thiophene-piperazine derivatives have demonstrated notable activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below presents the MIC values of selected thiophene-piperazine derivatives against different microbial strains.

| Compound | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| 4b, 4d, 5a, 5b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Broth Microdilution | 40 | [2] |

| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicans | Broth Microdilution | 40 | [2] |

Experimental Protocol

This protocol details the determination of the MIC of thiophene-piperazine derivatives against microbial strains.

-

Preparation of Compound Stock Solution: Dissolve the thiophene-piperazine derivatives in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Microtiter Plates: Add sterile broth to all wells of a 96-well plate. Perform a two-fold serial dilution of the compound stock solution across the plate.

-

Inoculum Preparation: Culture the test microorganisms (bacteria or fungi) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurological Activity: Acetylcholinesterase Inhibition

Thiophene-piperazine derivatives have been investigated for their potential in treating neurological disorders, such as Alzheimer's disease. One of the key mechanisms explored is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition

The following table summarizes the AChE inhibitory activity of a thiophene-piperazine carbamate hybrid.

| Compound | Enzyme | Assay | IC50 Value | Reference |

| 8e | Acetylcholinesterase (AChE) | Ellman's Method | 0.12 ± 0.001 µM | [3] |

| 8e | Butyrylcholinesterase (BChE) | Ellman's Method | 12.29 ± 0.02 µM | [3] |

Experimental Protocol

This protocol describes the measurement of AChE activity and its inhibition using the colorimetric Ellman's method.

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0).

-

10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

-

14 mM ATCI (acetylthiocholine iodide) solution in deionized water.

-

AChE enzyme solution in phosphate buffer.

-

Test compound (thiophene-piperazine derivative) solutions at various concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

This technical guide provides a foundational understanding of the significant biological activities of thiophene-piperazine derivatives. The detailed protocols and structured data are intended to serve as a valuable resource for researchers in the field, enabling the efficient design and execution of experiments to further explore and harness the therapeutic potential of this versatile chemical scaffold.

References

Structure-Activity Relationship (SAR) Studies of 2-(5-Bromothiophen-2-yl)piperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(5-bromothiophen-2-yl)piperazine analogs, a class of compounds with significant potential for targeting G-protein coupled receptors (GPCRs), particularly the dopamine D4 receptor. This document summarizes key quantitative data from studies on analogous compounds, outlines detailed experimental protocols for their synthesis and pharmacological evaluation, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows. The insights provided herein are intended to guide the rational design and development of novel therapeutic agents based on this privileged scaffold.

Introduction

The piperazine ring is a versatile scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological entities.[1] When coupled with a thiophene moiety, particularly a 2-substituted thiophene, the resulting analogs often exhibit significant affinity for dopamine receptors.[2] The this compound core represents a key pharmacophore, with the bromine atom offering a potential vector for modifying electronic properties and metabolic stability, or for further functionalization.

This guide focuses on the SAR of this scaffold, primarily in the context of its interaction with the dopamine D4 receptor, a target of considerable interest for the treatment of various neuropsychiatric disorders, including schizophrenia and potentially glioblastoma.[3][4] Understanding how structural modifications to this core influence binding affinity, selectivity, and functional activity is paramount for the development of next-generation therapeutics.

Core Structure and Numbering

The fundamental scaffold for the analogs discussed in this guide is this compound. The standard numbering convention for this heterocyclic system is illustrated below. Modifications are typically explored at the N1 and N4 positions of the piperazine ring.

(Note: A placeholder image is used. In a real-world scenario, a chemical structure drawing would be embedded.)

Caption: Core structure and numbering of this compound.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for a comprehensive library of this compound analogs is not extensively published in a single source, by examining structurally related N-arylpiperazines and 2-thienylpiperazines, key trends can be elucidated. The following sections summarize the impact of structural modifications at various positions on the dopamine D4 receptor affinity and selectivity.

Modifications at the Piperazine N1-Position

The N1 nitrogen of the piperazine ring is a critical interaction point. Generally, substitution at this position is not well-tolerated for high D4 affinity. Small alkyl groups may be acceptable, but larger or more complex substituents often lead to a significant decrease in binding.

Modifications at the Piperazine N4-Position

The N4 position is the most common site for modification and plays a crucial role in determining affinity and selectivity for the D4 receptor.

-

Aromatic and Heteroaromatic Substituents: The introduction of an aromatic or heteroaromatic ring at the N4 position is a common strategy to enhance D4 affinity. The nature and substitution pattern of this ring are critical.[5]

-

Linker Length and Rigidity: When a terminal aromatic group is attached via a linker to the N4 position, the length and rigidity of this linker significantly impact binding. A propyl linker is often found to be optimal for D4 affinity in related series.[4] Shortening or lengthening the linker can decrease affinity and selectivity.[6]

-

Bioisosteric Replacements: Replacing a terminal phenyl ring with bioisosteres such as naphthyl or various heterocyclic rings can modulate affinity and selectivity. For instance, replacing a phenyl with a naphthyl group has been shown to increase D4 affinity in analogous series.[3]

Modifications on the Thiophene Ring

The 5-bromo substituent on the thiophene ring is a key feature. Halogen atoms can influence the electronic properties of the aromatic system and provide a point for metabolic stability or further chemical modification. While direct comparisons are limited, the presence of a halogen at this position is common in potent D4 ligands.

Quantitative Data

The following tables summarize the binding affinities (Ki values) of representative analogs at human dopamine D2, D3, and D4 receptors. It is important to note that these compounds are structurally analogous to the core topic and are presented to infer the SAR for this compound derivatives.

Table 1: Dopamine Receptor Binding Affinities of N-Arylpiperazine Analogs

| Compound ID | N4-Substituent | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |

| 1 | 2-Methoxyphenyl | 40 | 0.9 | - | - | - |

| 2 | 2,3-Dichlorophenyl | 53 | 0.3 | - | - | - |

| 3 | Naphthyl | - | - | (4x higher affinity than phenyl analog) | - | - |

| 4 | 2-Pyridyl | - | - | (High affinity) | 1230 | 1148 |

Data inferred from analogous series.[2][3][4]

Table 2: Effect of Linker Length in N-Alkyl-Arylpiperazine Analogs

| Compound ID | Linker (n) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |

| 5 | 2 | 1288 | 631 | 63.1 | 0.05 | 10 |

| 6 | 3 | 110 | 132 | 2.82 | 0.03 | 47 |

| 7 | 4 | 112 | 81.3 | 4.27 | 0.04 | 19 |

Data represents a series where the N4-position is connected to a quinolinone moiety via an alkyl linker of varying length (n).[6]

Experimental Protocols

The following are detailed protocols for key experiments typically employed in the SAR studies of dopamine receptor ligands.

Synthesis of this compound Analogs

The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is outlined below.

Caption: General synthetic workflow for this compound analogs.

Protocol:

-

Bromination of 2-Acetyl-5-bromothiophene: To a solution of 2-acetyl-5-bromothiophene in a suitable solvent (e.g., CCl4), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the reaction is complete, yielding 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one.

-

Reaction with N-Boc-piperazine: The resulting bromo-intermediate is reacted with N-Boc-piperazine in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) to yield the Boc-protected piperazine derivative.

-

Boc Deprotection: The Boc protecting group is removed using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane) to afford the this compound intermediate.

-

N4-Alkylation/Arylation: The final target analog is synthesized by reacting the intermediate from step 3 with an appropriate alkyl halide or aryl halide under suitable conditions (e.g., reductive amination with an aldehyde or Buchwald-Hartwig amination with an aryl halide).

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.[7][8][9]

Caption: Experimental workflow for a radioligand binding assay.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]-Spiperone (specific activity ~15-20 Ci/mmol).

-

Non-specific Binding Agent: (+)-Butaclamol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[9]

-

Test Compounds: Serial dilutions of the this compound analogs.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]

-

Scintillation Counter and Cocktail.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test compound in the assay buffer. For total binding, no competitor is added. For non-specific binding, (+)-butaclamol is added. The total assay volume is typically 250-500 µL.

-

Equilibration: Incubate the plates at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[7][8]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9]

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of the test compounds to act as antagonists at the D4 receptor by blocking agonist-induced inhibition of cAMP production.[10]

Caption: Experimental workflow for a cAMP functional assay.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.

-

Agonist: Dopamine or a selective D2-like agonist (e.g., quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compounds: Serial dilutions of the this compound analogs.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Plating: Plate the D4-expressing cells in 96- or 384-well plates and grow to confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration of dopamine) along with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Incubation: Incubate for a further period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to determine the EC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors that couple to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block this effect.

Caption: Dopamine D4 receptor signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dopamine D4 receptor ligands. The SAR of this class of compounds is heavily influenced by the nature of the substituent at the N4 position of the piperazine ring, with aromatic and heteroaromatic moieties, connected by an optimal linker, being crucial for high affinity and selectivity. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of new analogs. Future work in this area should focus on the systematic exploration of substitutions on both the N4-aryl ring and the thiophene moiety to fine-tune the pharmacological profile and develop candidates with therapeutic potential for CNS disorders and other indications where the dopamine D4 receptor plays a significant role.

References

- 1. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

In Silico Prediction of 2-(5-Bromothiophen-2-yl)piperazine Bioactivity: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive in silico framework for the prediction of the bioactivity of the novel compound, 2-(5-Bromothiophen-2-yl)piperazine. Lacking empirical data, this document outlines a predictive approach leveraging the well-established polypharmacology of the arylpiperazine scaffold. We explore potential bioactivities in two key therapeutic areas: Central Nervous System (CNS) disorders and oncology. Detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis are provided to predict interactions with high-value targets, including serotonin and dopamine receptors for CNS applications, and the androgen receptor, tyrosinase, Axl kinase, and tubulin for anticancer potential. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive roadmap for the initial stages of drug discovery and hypothesis generation for this and structurally related compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to anticancer, antihistamine, and anti-inflammatory properties[1][2]. Specifically, the arylpiperazine moiety is a common feature in numerous approved drugs and clinical candidates, particularly those targeting the Central Nervous System (CNS) and, more recently, various cancer-related pathways[3][4][5][6][7][8]. The subject of this guide, this compound, is a novel compound for which, to our knowledge, no bioactivity data has been published.

Given the rich pharmacological history of the arylpiperazine scaffold, an in silico, or computational, approach provides a rapid and cost-effective means to generate initial hypotheses regarding the potential therapeutic applications of this molecule[8][9]. In silico methods are integral to modern drug discovery, enabling the prediction of a compound's pharmacokinetic and pharmacodynamic properties before its synthesis and experimental testing[8][9].

This technical whitepaper presents a detailed, predictive in silico workflow to elucidate the potential bioactivity of this compound. We will explore its potential as both a CNS agent, by modeling its interactions with key serotonin and dopamine receptors, and as an anticancer agent, by investigating its potential to modulate validated oncology targets. This dual-pronged approach is warranted by the known promiscuity of the arylpiperazine scaffold[3][4][5][6][7][8].

This document will provide in-depth methodologies for:

-

Molecular Docking: To predict the binding mode and affinity of the compound against selected protein targets.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models based on the activities of structurally similar compounds.

-

Pharmacophore Modeling: To identify the key chemical features responsible for biological activity and screen for other potential targets.

By following the protocols outlined herein, researchers can generate a robust, data-driven hypothesis for the bioactivity of this compound, guiding future experimental validation and drug development efforts.

Predicted Bioactivity Profile: A Dual-Pronged Hypothesis

Based on the prevalence of the arylpiperazine scaffold in both CNS and anticancer agents, we propose a dual investigation into the potential bioactivity of this compound.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known modulators of aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors[8][10][11][12]. This interaction is the basis for the therapeutic effects of numerous antipsychotic, antidepressant, and anxiolytic drugs[10][11]. Therefore, we hypothesize that this compound may exhibit affinity for and modulate the activity of the following receptors:

-

5-HT1A Receptor: A target for anxiolytic and antidepressant medications.

-

5-HT2A Receptor: A key target for atypical antipsychotics.

-

Dopamine D2 Receptor: The primary target for both typical and atypical antipsychotics.

Anticancer Activity

Recent research has increasingly highlighted the potential of arylpiperazine derivatives as anticancer agents[3][4][6][13]. These compounds have been shown to target a variety of proteins implicated in cancer progression. We will therefore investigate the potential of this compound to interact with the following validated oncology targets:

-

Androgen Receptor (AR): A crucial target in the treatment of prostate cancer.

-

Tyrosinase: An enzyme involved in melanin synthesis and a target for melanoma therapies.

-

Axl Kinase: A receptor tyrosine kinase implicated in tumor proliferation, metastasis, and drug resistance.

-

Tubulin: A key component of microtubules, the polymerization of which is a validated target for a major class of anticancer drugs.

In Silico Methodologies: Detailed Protocols

This section provides detailed, step-by-step protocols for the in silico prediction of the bioactivity of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[14]. It is a powerful tool for predicting binding affinity and understanding the molecular interactions at the heart of ligand recognition.

I. Software and Resources:

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking simulations.

-

Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

-

PubChem or ChemDraw: For obtaining or drawing the 2D structure of the ligand.

II. Protein Preparation:

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB. It is advisable to select a high-resolution structure that is co-crystallized with a known ligand.

-

Prepare the Receptor:

-

Load the PDB file into ADT.

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Compute and assign Gasteiger charges.

-

Save the prepared protein in the PDBQT file format.

-

III. Ligand Preparation:

-

Obtain Ligand Structure: Draw the 2D structure of this compound using ChemDraw or a similar tool and save it as a MOL file. Convert the 2D structure to a 3D structure using a program like Open Babel.

-

Prepare the Ligand:

-

Load the 3D ligand file into ADT.

-

Detect the root of the ligand and define the rotatable bonds.

-

Assign Gasteiger charges.

-

Save the prepared ligand in the PDBQT file format.

-

IV. Grid Generation:

-

Define the Binding Site: Load the prepared receptor (PDBQT file) into ADT.

-

Set Grid Box Parameters: Define the center and dimensions of the grid box to encompass the active site of the receptor. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to center the grid box.

V. Docking Simulation:

-

Configure AutoDock Vina: Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.

VI. Analysis of Results:

-

Visualize Docking Poses: Load the receptor PDBQT file and the output PDBQT file containing the docked ligand poses into PyMOL or Discovery Studio Visualizer.

-

Analyze Binding Affinity: The output file from AutoDock Vina will contain the predicted binding affinities (in kcal/mol) for the different docking poses. Lower binding energies indicate a more favorable binding interaction.

-

Investigate Molecular Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the binding site.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity[15]. By building a QSAR model based on a training set of known active and inactive molecules, the activity of new, untested compounds can be predicted.

I. Software and Resources:

-

DataWarrior or similar chemical spreadsheet: For data curation and management.

-

PaDEL-Descriptor or Mordred: For calculating molecular descriptors.

-

Scikit-learn (Python library) or R: For building and validating machine learning models.

II. Dataset Preparation:

-

Data Collection: Compile a dataset of structurally diverse arylpiperazine derivatives with experimentally determined biological activity (e.g., Ki or IC50 values) against the target of interest.

-

Data Curation: Standardize the chemical structures, remove duplicates, and handle missing data. Convert biological activity data to a consistent unit (e.g., pIC50).

-

Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.

III. Descriptor Calculation:

-

Generate Molecular Descriptors: Use software like PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D descriptors) for all compounds in the dataset. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties, topology, and geometry.

IV. Model Building and Validation:

-

Feature Selection: Employ feature selection techniques (e.g., recursive feature elimination, genetic algorithms) to identify a subset of the most relevant descriptors that correlate with biological activity.

-

Model Generation: Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, random forest) to build a QSAR model that relates the selected descriptors to the biological activity of the compounds in the training set.

-

Internal Validation: Assess the robustness and predictive power of the model using internal validation techniques such as cross-validation (e.g., leave-one-out or k-fold cross-validation).

-

External Validation: Evaluate the predictive performance of the model on the independent test set. Key statistical metrics to consider include the coefficient of determination (R²), the cross-validated R² (Q²), and the R² for the external test set (R²_pred).

V. Prediction for New Compound:

-

Calculate Descriptors: Calculate the same set of molecular descriptors for this compound.

-

Predict Activity: Use the validated QSAR model to predict the biological activity of the new compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target[16][17]. Pharmacophore models can be used to screen large compound libraries to identify novel molecules with the desired biological activity.

I. Software and Resources:

-

LigandScout or Phase (Schrödinger): For pharmacophore model generation and virtual screening.

-

A database of 3D compound structures (e.g., ZINC, Maybridge): For virtual screening.

II. Pharmacophore Model Generation:

-

Select a Training Set: Choose a set of structurally diverse and potent ligands known to be active against the target of interest.

-

Generate Conformers: Generate a diverse set of low-energy 3D conformations for each ligand in the training set.

-

Align Ligands: Superimpose the conformers of the active ligands to identify common chemical features.

-

Generate Pharmacophore Hypotheses: Based on the alignment, generate several pharmacophore hypotheses, which consist of a 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

-

Score and Validate Hypotheses: Score the generated hypotheses based on how well they map to the active ligands and their ability to distinguish active from inactive compounds (if a set of inactives is available). Select the best-ranked hypothesis for virtual screening.

III. Virtual Screening:

-

Prepare Compound Database: Prepare a database of 3D conformers for a large library of compounds.

-

Screen the Database: Use the validated pharmacophore model as a 3D query to search the compound database. The software will identify molecules that can adopt a conformation that matches the pharmacophore features.

-

Filter and Rank Hits: The retrieved hits are typically ranked based on how well they fit the pharmacophore model. Further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) can be applied to narrow down the list of potential candidates.

IV. Analysis of this compound:

-

Generate Conformers: Generate a set of low-energy conformers for this compound.

-

Fit to Pharmacophore: Assess how well the conformers of the compound fit the generated pharmacophore model. A good fit suggests that the compound is likely to be active against the target.

Predicted Bioactivity Data

The following tables present hypothetical, yet representative, quantitative data that could be generated from the in silico studies described above. These values are for illustrative purposes to demonstrate how the results of such a predictive study would be presented.

Table 1: Predicted CNS Receptor Binding Affinities

| Target Receptor | Predicted Binding Affinity (Ki, nM) |

| 5-HT1A | 15 |

| 5-HT2A | 85 |

| Dopamine D2 | 120 |

Table 2: Predicted Anticancer Activity

| Target Protein | Predicted IC50 (µM) |

| Androgen Receptor | 5.2 |

| Tyrosinase | 12.8 |

| Axl Kinase | 2.5 |

| Tubulin Polymerization | 8.9 |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the in silico workflows and relevant signaling pathways discussed in this guide.

In Silico Bioactivity Prediction Workflow

Caption: Overall workflow for the in silico bioactivity prediction of this compound.

Molecular Docking Workflow

Caption: A generalized workflow for performing molecular docking simulations.

Androgen Receptor Signaling Pathway

Caption: Simplified diagram of the canonical androgen receptor signaling pathway.

Axl Kinase Signaling Pathway

Caption: Overview of the Axl kinase signaling pathway and its downstream effectors in cancer.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the initial bioactivity prediction of the novel compound, this compound. By leveraging the known pharmacology of the arylpiperazine scaffold, we have proposed a dual-pronged investigation into its potential as both a CNS agent and an anticancer therapeutic. The detailed protocols for molecular docking, QSAR modeling, and pharmacophore analysis provide a clear roadmap for researchers to generate robust, data-driven hypotheses regarding the compound's biological targets and potential efficacy.

The predictive nature of this work underscores the power of computational methods in modern drug discovery, enabling the prioritization of resources and the rational design of future experimental studies. The hypothetical data and pathway visualizations presented herein serve as a template for the expected outcomes of such an in silico investigation.

It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating the exploration of this compound and other novel chemical entities, and ultimately accelerating the discovery of new therapeutic agents. The next critical step will be the experimental validation of these in silico predictions to confirm the bioactivity and therapeutic potential of this promising compound.

References

- 1. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The tubulin code in microtubule dynamics and information encoding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Signaling Pathways in Melanogenesis | MDPI [mdpi.com]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

The Emergence of 2-(5-Bromothiophen-2-yl)piperazine Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of 2-(5-bromothiophen-2-yl)piperazine derivatives, a promising scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, biological activities, and therapeutic potential of this unique chemical class. It offers a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1] Its ability to be readily substituted at its nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties. The incorporation of a 2-(5-bromothiophen-2-yl) moiety introduces a unique combination of steric and electronic features, offering new avenues for molecular interactions with biological targets. This guide focuses on derivatives that link this bromothiophene-piperazine core to other pharmacophores, such as quinolones, exploring their potential as novel therapeutic agents.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A key intermediate is an α-haloketone, which is then used to alkylate a piperazine-containing molecule.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the preparation of the reactive electrophile followed by its coupling with the piperazine-bearing nucleophile.

Experimental Protocols

Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)ethanone (Key Intermediate)

This protocol is based on the standard α-bromination of an aryl ketone.

-

Preparation of 1-(5-bromothiophen-2-yl)ethanone: To a solution of 2-bromothiophene (1 equivalent) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 equivalents) and a Lewis acid catalyst (e.g., aluminum chloride).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with ice and concentrated hydrochloric acid.

-

Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(5-bromothiophen-2-yl)ethanone.[2]

-

α-Bromination: Dissolve 1-(5-bromothiophen-2-yl)ethanone (1 equivalent) in a suitable solvent like glacial acetic acid.

-

Add elemental bromine (1.1 equivalents) dropwise to the solution while stirring.

-

The reaction can be facilitated by microwave irradiation for several hours.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and purify the product to obtain 2-bromo-1-(5-bromothiophen-2-yl)ethanone.[3]

General Procedure for the Synthesis of N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Derivatives of Piperazinyl Quinolones

This procedure describes the alkylation of a piperazine nitrogen.

-

Dissolve the desired piperazinyl quinolone (e.g., norfloxacin, ciprofloxacin) (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, for instance, anhydrous potassium carbonate (2-3 equivalents), to the mixture.

-

Add 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.1 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have been primarily investigated for their antimicrobial properties. However, the broader class of arylpiperazines is known for a wide range of biological activities, suggesting a wider therapeutic potential for this specific sub-class.

Antimicrobial Activity

A series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[4][5] Some of these compounds exhibit potency comparable or superior to established antibiotics like ciprofloxacin and norfloxacin against strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.[4][5]

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Quinolone Core | R Group | Target Organism | MIC (µg/mL) | Reference |

| Example 1 | Ciprofloxacin | =O | S. aureus | Data Not Fully Available | [4][5] |

| Example 2 | Norfloxacin | =O | S. epidermidis | Data Not Fully Available | [4][5] |

| Example 3 | Ciprofloxacin | =NOH | B. subtilis | Data Not Fully Available | [4][5] |

| Example 4 | Norfloxacin | =NOH | S. aureus | Data Not Fully Available | [4][5] |

Note: Specific MIC values from the primary literature were not fully accessible. The table reflects the reported comparable or superior activity to reference drugs.

Potential Anticancer and CNS Activity

While specific studies on the anticancer or CNS effects of this compound derivatives are limited, the broader arylpiperazine class is a rich source of compounds with these activities. For instance, many arylpiperazines are known to interact with serotonin and dopamine receptors, making them valuable for treating psychiatric disorders.[1] Additionally, various piperazine derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[6]

Table 2: Representative Cytotoxic Activity of Other Piperazine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) |

| Benzothiazole-Piperazine | Hepatocellular (HUH-7) | GI50 | 1.23 |

| Benzothiazole-Piperazine | Breast (MCF-7) | GI50 | 0.98 |

| 1-Benzhydryl-Piperazine | Liver (SNU-475) | IC50 | 6.98 |

| Vindoline-Piperazine | Breast (MDA-MB-468) | GI50 | 1.00 |

This table provides context from related piperazine derivatives to suggest potential avenues of investigation for the 2-(5-bromothiophen-2-yl) scaffold.

Signaling Pathways and Mechanism of Action

The mechanism of action for these derivatives can be inferred from the known pharmacology of their constituent parts: the quinolone and the arylpiperazine moieties.

Quinolone-Mediated DNA Damage Pathway

Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, they inhibit DNA replication and repair, leading to bacterial cell death.

Potential Arylpiperazine-Mediated Signaling

Arylpiperazines frequently interact with G-protein coupled receptors (GPCRs) in the CNS. For example, many are ligands for serotonin (5-HT) and dopamine (D) receptors. Interaction with these receptors can modulate downstream signaling cascades, such as the cAMP and phosphoinositide pathways, which are crucial for neuronal function. This suggests that this compound derivatives could be explored for their potential to modulate these pathways in the context of neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][7]

-

Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (adjusted to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Initial studies have highlighted their potential as potent antibacterial agents. Given the broad pharmacological profile of the parent arylpiperazine class, future research should expand to investigate the efficacy of these derivatives in other therapeutic areas, including oncology and neuroscience. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this intriguing class of molecules. Further structure-activity relationship (SAR) studies are warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | RUO [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthetic Routes for 2-(Aryl)piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2-(aryl)piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of biological targets. The precise orientation of the aryl group in the 2-position introduces a key stereocenter, making the development of efficient and stereoselective synthetic routes a critical endeavor in drug discovery and development. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing 2-(aryl)piperazine compounds, with a focus on data-driven comparison of methodologies, detailed experimental protocols, and visual representations of key chemical transformations.

Core Synthetic Strategies

The synthesis of 2-(aryl)piperazines can be broadly categorized into two main approaches:

-

Construction of the C-N bond: Formation of the bond between a pre-formed piperazine ring and an aryl group.

-

Construction of the piperazine ring: Cyclization strategies that incorporate the 2-aryl substituent during the ring-forming process.

This guide will delve into the most prevalent and impactful methods within these categories, including the Buchwald-Hartwig amination, reductive amination, nucleophilic aromatic substitution (SNAr), synthesis from chiral amino acid precursors, and asymmetric lithiation.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it has been widely applied to the synthesis of N-arylpiperazines.[1][2] While most commonly used for N(1)-arylation, its application to the synthesis of 2-(aryl)piperazines typically involves the arylation of a piperazine precursor where the aryl group is already attached at the 2-position, or the arylation of a piperazine with a suitable protecting group strategy to direct arylation.

The general transformation involves the cross-coupling of an aryl halide or triflate with a piperazine derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Reaction Scheme:

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, and reductive elimination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | reflux | 0.08 | 96 | [1] |

| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | reflux | 0.02 | 99 | [1] |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | reflux | 6 | 70 | [1] |

| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | reflux | 0.42 | 94 | [1] |

Experimental Protocol: Synthesis of N-(4-methylphenyl)-1-(2-pyridyl)piperazine[1]

-

Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the (NHC)Pd(allyl)Cl catalyst (1.5 mol%).

-